![molecular formula C8H8ClN3 B2793582 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine CAS No. 1025509-11-8](/img/structure/B2793582.png)
4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine” is a chemical compound with the CAS Number: 1025509-11-8 . It is part of the imidazo[4,5-c]pyridine class of compounds, which are known to play a crucial role in numerous disease conditions .
Molecular Structure Analysis
The molecular weight of “4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine” is 153.57 . Its IUPAC name is 4-chloro-1H-imidazo[4,5-c]pyridine and its InChI key is DHJMLXBBZRWBPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
GABA A Receptor Modulation
These applications highlight the diverse roles of 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine in various biological processes. Researchers continue to explore its potential, and new preparative methods for synthesis are being developed . If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes like IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit the activity of certain enzymes, leading to downstream effects on cellular signaling pathways .
Biochemical Pathways
For instance, they can affect the NF-kappaB signaling pathway, which plays a crucial role in immune and inflammatory responses, among other processes .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
For instance, some compounds need to be stored in an inert atmosphere and at low temperatures to maintain their stability .
properties
IUPAC Name |
4-chloro-1-ethylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-5-11-7-6(12)3-4-10-8(7)9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNQKPKNHYQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine | |
CAS RN |
1025509-11-8 |
Source
|
Record name | 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.